Cas no 833-48-7 (Dibenzosuberane (DISCONTINUED))

Dibenzosuberane (DISCONTINUED) structure
833-48-7 structure
商品名:Dibenzosuberane (DISCONTINUED)
CAS番号:833-48-7
MF:C15H14
メガワット:194.271664142609
CID:726968
PubChem ID:24893334

Dibenzosuberane (DISCONTINUED) 化学的及び物理的性質

名前と識別子

    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro-
    • 10,11-Dihydro-5h-Dibenzo[a,d]Cycloheptene
    • 6,11-dihydro-5H-dibenzo[2,1-b:2',1'-f][7]annulene
    • Dibenzosuberane
    • 1,2,4,5-dibenzocycloheptane
    • 10,11-dihydro-5h-dibenzo[a,d][7]annulene
    • 5H-Dibenzo[a,d]cycloheptene,10,11-dihydro
    • dibenzo[a,d]cycloheptane
    • Dibenzocycloheptadiene
    • Dibenzocycloheptene
    • NSC 86156
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (ACI)
    • 1,2:4,5-Dibenzocycloheptane
    • 10,11-Dihydrodibenzo[a,d]cycloheptene
    • 2,3:6,7-Dibenzosuberan
    • Dibenzo[a,d][1,4]cycloheptadiene
    • Suberane
    • 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberane)
    • Dibenzosuberane (DISCONTINUED)
    • インチ: 1S/C15H14/c1-3-7-14-11-15-8-4-2-6-13(15)10-9-12(14)5-1/h1-8H,9-11H2
    • InChIKey: PJQCANLCUDUPRF-UHFFFAOYSA-N
    • ほほえんだ: C1C=C2CC3C(CCC2=CC=1)=CC=CC=3

計算された属性

  • せいみつぶんしりょう: 194.11000
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: はいはくしょくけっしょうふんまつ
  • 密度みつど: 1.056±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 74-76 °C (lit.)
  • ふってん: 160-165 °C/2 mmHg(lit.)
  • 屈折率: 1.5000 (estimate)
  • ようかいど: Insuluble (2.3E-4 g/L) (25 ºC),
  • PSA: 0.00000
  • LogP: 3.37600
  • ようかいせい: 未確定

Dibenzosuberane (DISCONTINUED) セキュリティ情報

  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • セキュリティの説明: S24/25

Dibenzosuberane (DISCONTINUED) 税関データ

  • 税関コード:2902909090
  • 税関データ:

    中国税関コード:

    2902909090

    概要:

    2902902909090.その他の芳香族炭化水素。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:2.0%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量

    要約:

    2902902909090その他の芳香族炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%

Dibenzosuberane (DISCONTINUED) 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
SA03005-5g
10,11-Dihydro-5H-dibenzo[a,d][7]annulene
833-48-7
5g
¥1438.0 2021-09-04
TRC
D416935-2.5g
Dibenzosuberane (DISCONTINUED)
833-48-7
2.5g
$ 173.00 2023-09-07
TRC
D416935-25g
Dibenzosuberane (DISCONTINUED)
833-48-7
25g
$ 1328.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
D104957-5G
Dibenzosuberane (DISCONTINUED)
833-48-7 98%
5G
¥1159.87 2022-02-24
TRC
D416935-2500mg
Dibenzosuberane
833-48-7
2500mg
$173.00 2023-05-18
A2B Chem LLC
AH49507-25g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
25g
$793.00 2024-04-19
A2B Chem LLC
AH49507-10g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
10g
$402.00 2024-04-19
A2B Chem LLC
AH49507-1g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
1g
$75.00 2024-04-19
TRC
D416935-25000mg
Dibenzosuberane
833-48-7
25g
$1326.00 2023-05-18
A2B Chem LLC
AH49507-5g
10,11-Dihydro-5h-dibenzo[a,d]cycloheptene
833-48-7 98%
5g
$239.00 2024-04-19

Dibenzosuberane (DISCONTINUED) 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonium hydroxide Catalysts: Silica ,  Copper nitrate trihydrate Solvents: Water ;  20 min, pH 9, cooled
1.2 Solvents: Toluene ;  6 h, 1 atm, 90 °C
リファレンス
Heterogeneous Cu-catalysts for the reductive deoxygenation of aromatic ketones without additives
Zaccheria, Federica; et al, Tetrahedron Letters, 2005, 46(45), 7743-7745

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Phosphinic acid ,  Iodine Solvents: Acetic acid
リファレンス
Hypophosphorous acid-iodine: a novel reducing system. Part 1. Reduction of diaryl ketones to diaryl methylene derivatives
Hicks, Latorya D.; et al, Tetrahedron Letters, 2000, 41(41), 7817-7820

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Nafion H Solvents: Benzene
2.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
リファレンス
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, 0 °C
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  10 h, reflux
リファレンス
Nanostructured molybdenum oxides and their catalytic performance in the alkylation of arenes
Wang, Feng; et al, Chemical Communications (Cambridge, 2008, (27), 3196-3198

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride
リファレンス
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
2.1 Catalysts: Nafion H Solvents: Benzene
3.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
リファレンス
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Nitromethane ,  Aluminum chloride Solvents: Benzene
リファレンス
A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene using Friedel-Crafts intramolecular cyclobenzylation
Yamato, Takehiko; et al, Synthesis, 1991, (9), 699-700

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Nitromethane
リファレンス
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

ごうせいかいろ 10

はんのうじょうけん
1.1 -
2.1 Reagents: Deuterium ;  3 K
リファレンス
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, 40 °C
1.2 Reagents: Sodium sulfate decahydrate ;  rt
1.3 Reagents: Pyridinium chlorochromate Solvents: Dichloromethane ;  90 min, rt
1.4 Reagents: (Diethylamino)sulfur trifluoride Solvents: Dichloromethane ;  0 °C; 14 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Phosphinic acid Catalysts: Iodine Solvents: Acetic acid ;  reflux
リファレンス
Hypophosphorous acid
Popik, Vladimir V.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-11

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium tetrafluoroborate ,  Diisopropylethylamine Solvents: Acetonitrile ,  Tetrahydrofuran ;  12 h, rt
リファレンス
Electrochemical Reduction of Diarylketones and Aryl Alkenes
Bi, Ce; et al, ChemCatChem, 2023, 15(9),

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Acetic acid
2.1 -
3.1 Reagents: Aluminum chloride Solvents: Nitromethane
リファレンス
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: Phosphorus(2+), phenyl(2,2′:6′,2′′-terpyridine-κN1,κN1′,κN1′′)-, (T-4)-, tetraki… Solvents: Dichloromethane ;  8 h, rt
リファレンス
Carbonyl and olefin hydrosilylation mediated by an air-stable phosphorus(III) dication under mild conditions
Andrews, Ryan J.; et al, Chemical Communications (Cambridge, 2019, 55(39), 5599-5602

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Trifluoroacetic acid ,  Triethylsilane ,  Ammonium fluoride Solvents: Dichloromethane
リファレンス
Synthetic methods and reactions. 177. Ionic hydrogenation with triethylsilane-trifluoroacetic acid-ammonium fluoride or triethylsilane-pyridinium poly(hydrogen fluoride)
Olah, George A.; et al, Synlett, 1992, (8), 647-50

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  12 h, 80 °C; 80 °C → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Toluene Catalysts: Nafion 117
リファレンス
Catalysis by solid superacids. 21. Nafion-H catalyzed de-tert-butylation of aromatic compounds
Olah, George A.; et al, Journal of Organic Chemistry, 1987, 52(9), 1881-4

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, fluoride, hydrate (1:1:3) Solvents: Acetonitrile ;  24 h, rt
2.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Potassium hydroxide Catalysts: Aluminum alloy, base, Al 50,Ni 50 Solvents: Water ;  1 h, 90 °C; 8 h, 90 °C
リファレンス
New Method for the Reduction of Benzophenones with Raney Ni-Al Alloy in Water
Liu, Guo-Bin; et al, Synthetic Communications, 2008, 38(10), 1651-1661

ごうせいかいろ 22

はんのうじょうけん
1.1 Catalysts: Nafion H Solvents: Benzene
リファレンス
Solid superacid-catalyzed organic synthesis. 4. Perfluorinated resinsulfonic acid (Nafion-H) catalyzed Friedel-Crafts benzylation of benzene and substituted benzenes
Yamato, Takehiko; et al, Journal of Organic Chemistry, 1991, 56(6), 2089-91

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Triethylsilane Catalysts: 4-(1,1-Dimethylethyl)-4′-methyl-1,1′-biphenyl Solvents: 1,2-Dichloroethane ;  10 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
リファレンス
Transformation of Trifluorotoluenes Triggered by Titanium(IV) Chloride-Catalyzed Hydrodefluorination using Hydrosilanes
Yamada, Takayuki; et al, Advanced Synthesis & Catalysis, 2016, 358(1), 62-66

ごうせいかいろ 24

はんのうじょうけん
1.1 -
2.1 Reagents: Aluminum chloride Solvents: Nitromethane
リファレンス
Studies on selective preparation of aromatic compounds; 17. A new route for the preparation of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene
Tashiro, Masashi; et al, Synthesis, 1978, (3), 214-15

ごうせいかいろ 25

はんのうじょうけん
1.1 Reagents: Dichlorodimethylsilane ,  Sodium iodide Solvents: Acetonitrile
リファレンス
A convenient procedure for the reduction of diarylmethanols with dichlorodimethylsilane/sodium iodide
Wiggins, J. Mark, Synthetic Communications, 1988, 18(7), 741-9

ごうせいかいろ 26

はんのうじょうけん
1.1 Catalysts: Molybdenum oxide (MoO3) Solvents: 1,4-Dioxane ;  rt → reflux; 10 h, reflux
リファレンス
High catalytic efficiency of nanostructured molybdenum trioxide in the benzylation of arenes and an investigation of the reaction mechanism
Wang, Feng; et al, Chemistry - A European Journal, 2009, 15(3), 742-753

ごうせいかいろ 27

はんのうじょうけん
1.1 Reagents: Deuterium ;  3 K
リファレンス
Activation of Molecular Hydrogen by Arylcarbenes
Mendez-Vega, Enrique; et al, Chemistry - A European Journal, 2018, 24(70), 18801-18808

Dibenzosuberane (DISCONTINUED) Raw materials

Dibenzosuberane (DISCONTINUED) Preparation Products

Dibenzosuberane (DISCONTINUED) 関連文献

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